A Technical Guide to (1,3)Oxazolo[4,5-b]pyridine-2-thiol: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to (1,3)Oxazolo[4,5-b]pyridine-2-thiol: Synthesis, Properties, and Therapeutic Potential
Abstract: The (1,3)oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a structural isostere of naturally occurring purine bases.[1][2] This guide focuses on a key derivative, (1,3)Oxazolo[4,5-b]pyridine-2-thiol, providing an in-depth analysis of its chemical identity, synthesis, and characterization. We further explore the significant therapeutic potential of this scaffold, particularly its role in developing novel anti-inflammatory and anticancer agents through the inhibition of key signaling pathways. This document serves as a technical resource for researchers and professionals in drug development, offering both foundational knowledge and practical, field-proven experimental protocols.
Core Molecular Identity and Physicochemical Profile
The precise chemical identity of a compound is the bedrock of all subsequent research and development. The title compound, (1,3)Oxazolo[4,5-b]pyridine-2-thiol, is a fused heterocyclic system. Its IUPAC name is systematically derived from the fusion of an oxazole ring and a pyridine ring. The nomenclature [4,5-b] specifies that the oxazole ring is fused at the 'b' face (the 2,3-bond) of the pyridine ring, connecting to atoms 4 and 5 of the oxazole ring. The "-2-thiol" suffix indicates a sulfhydryl (-SH) group at position 2 of the fused system.
However, it is crucial to recognize the existence of tautomerism in this molecule. The thiol form can exist in equilibrium with its thione tautomer, 3H-[3]oxazolo[4,5-b]pyridine-2-thione .[4] This equilibrium is a critical consideration in experimental design, as the dominant form can be influenced by the solvent, pH, and solid-state packing, which in turn affects reactivity, solubility, and biological interactions.
Chemical Structure and Identifiers:
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Molecular Formula: C₆H₄N₂OS[5]
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Molecular Weight: 152.18 g/mol [5]
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CAS Number: 7243-02-9[5]
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Synonyms: [3]oxazolo[4,5-b]pyridine-2-thiol, Oxazolo[4,5-b]pyridine-2(3H)-thione[4]
A summary of key computed physicochemical properties is presented below, providing a baseline for experimental planning.
| Property | Value | Source |
| Molecular Weight | 152.18 g/mol | PubChem[5] |
| XLogP3 | 1.1 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| Polar Surface Area | 66.2 Ų | PubChem[5] |
Synthesis and Characterization Strategy
The synthesis of the oxazolo[4,5-b]pyridine core is a well-established process in heterocyclic chemistry. A common and effective strategy involves the cyclization of a substituted aminopyridine precursor.
Retrosynthetic Analysis and Rationale
The most logical synthetic approach involves the formation of the oxazole ring onto a pre-existing pyridine scaffold. This is typically achieved by reacting a 2-amino-3-hydroxypyridine derivative with a one-carbon electrophile capable of introducing the thione functionality. Carbon disulfide (CS₂) is an ideal reagent for this transformation due to its reactivity and ability to act as a source for the C=S group.
Recommended Synthesis Protocol
This protocol describes a robust method for the laboratory-scale synthesis of (1,3)Oxazolo[4,5-b]pyridine-2-thiol from 2-Amino-3-hydroxypyridine.
Materials:
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2-Amino-3-hydroxypyridine
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Carbon Disulfide (CS₂)
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Potassium Hydroxide (KOH)
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Ethanol
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Hydrochloric Acid (HCl)
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Standard reflux and filtration apparatus
Step-by-Step Procedure:
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Salt Formation: Dissolve 1.0 equivalent of 2-Amino-3-hydroxypyridine in ethanol in a round-bottom flask. Add 1.1 equivalents of potassium hydroxide (KOH) and stir until a homogenous solution is formed. This step is crucial as it deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which enhances the subsequent cyclization reaction.
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Cyclization: To the solution from Step 1, slowly add 1.5 equivalents of carbon disulfide (CS₂) at room temperature with vigorous stirring. An exothermic reaction may be observed.
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Reflux: Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The driving force for this step is the intramolecular cyclization to form the stable fused heterocyclic ring system.
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Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution to a pH of ~5-6 using dilute hydrochloric acid. The target compound will precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.
Structural Characterization
Confirmation of the synthesized product's identity and purity is non-negotiable. A combination of spectroscopic and analytical techniques should be employed.
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NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the chemical structure, confirming the presence of the pyridine and oxazole ring protons and carbons.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound (152.18 g/mol ). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[6][7]
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Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and a prominent C=S (thione) stretching band (around 1100-1250 cm⁻¹).
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Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₆H₄N₂OS.
Biological Activity and Therapeutic Relevance
While (1,3)Oxazolo[4,5-b]pyridine-2-thiol itself may not be a clinical drug, its core scaffold is present in a wide range of biologically active molecules.[8] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][9][10]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
A significant body of research points to oxazolopyridine derivatives as potent inhibitors of kinases involved in inflammatory signaling. Specifically, Glycogen Synthase Kinase-3β (GSK-3β) has been identified as a key target.[11] GSK-3β is a critical enzyme that, when overactive, promotes the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[11]
The proposed mechanism involves the oxazolopyridine derivative binding to the ATP-binding pocket of GSK-3β, preventing its phosphorylation activity. This inhibition leads to a downstream reduction in the inflammatory cascade, making these compounds highly attractive for treating inflammatory diseases.[11]
Below is a diagram illustrating this inhibitory action on the inflammatory signaling pathway.
Caption: Inhibition of the GSK-3β signaling pathway by an oxazolopyridine derivative.
Experimental Protocol: In Vitro GSK-3β Inhibition Assay
To validate the therapeutic hypothesis, a robust and reproducible in vitro kinase inhibition assay is essential. This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound like an oxazolopyridine derivative against GSK-3β.
Assay Principle
The assay measures the amount of ATP consumed by the GSK-3β enzyme during the phosphorylation of a specific substrate. A luminogenic detection reagent is used, where the light output is inversely proportional to the amount of ATP remaining. Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescence signal.
Step-by-Step Workflow
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Reagent Preparation:
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Prepare GSK-3β enzyme and its specific peptide substrate in an appropriate kinase assay buffer.
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Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
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Perform serial dilutions of the test compound to create a range of concentrations for IC₅₀ determination.
-
-
Reaction Setup:
-
In a 96-well or 384-well white assay plate, add the kinase buffer.
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Add the serially diluted test compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
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Add the GSK-3β enzyme to all wells except the negative control.
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-
Initiation and Incubation:
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Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
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Stop the reaction and detect the remaining ATP by adding a commercial kinase-glow luminescence reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
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-
Data Analysis:
-
Normalize the data using the positive and negative controls.
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Plot the normalized data (% inhibition) against the logarithm of the compound concentration.
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Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
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Caption: Experimental workflow for the in vitro GSK-3β kinase inhibition assay.
Sample Data Presentation
The results of such an assay should be presented clearly for interpretation.
| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 10000 | 98,500 | 2.5% |
| 1000 | 95,200 | 5.8% |
| 100 | 56,300 | 44.7% |
| 10 | 18,900 | 81.1% |
| 1 | 12,100 | 87.9% |
| 0.1 | 10,500 | 89.5% |
| Positive Control (No Inhibitor) | 101,000 | 0% |
| Negative Control (No Enzyme) | 10,000 | 100% |
Data are for illustrative purposes only.
Future Directions
The (1,3)Oxazolo[4,5-b]pyridine scaffold remains a highly fertile ground for drug discovery. Future research should focus on:
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity for specific kinase targets.[3]
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ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to assess their drug-likeness.
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In Vivo Efficacy: Testing promising candidates in animal models of inflammatory diseases or cancer to validate their therapeutic potential in a biological system.
By leveraging the foundational knowledge and methodologies outlined in this guide, researchers can effectively explore the rich therapeutic potential of (1,3)Oxazolo[4,5-b]pyridine-2-thiol and its derivatives.
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